Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate
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Overview
Description
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C13H16O3 and a molecular weight of 220.26 g/mol . This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its ester functional group. It is a clear, colorless liquid with a unique InChIKey of HLQNWWKCUIKNIL-UHFFFAOYNA-N .
Preparation Methods
The synthesis of Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate can be achieved through several methods. One common approach involves the epoxidation of phenylpropenes using peroxides or other oxidizing agents . Another method involves the reaction of phenylacetone with an epoxidizing agent to form the desired oxirane ring . Industrial production methods often utilize these synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .
Chemical Reactions Analysis
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxirane ring to diols or other reduced forms.
Substitution: The oxirane ring is susceptible to nucleophilic substitution reactions, leading to the formation of various substituted products. Common reagents used in these reactions include peroxides for oxidation, hydrogen or metal hydrides for reduction, and nucleophiles such as amines or thiols for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate involves its reactivity towards nucleophiles and electrophiles. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. This reactivity allows the compound to interact with various molecular targets, including enzymes and other proteins, leading to the formation of covalent bonds and subsequent biological effects .
Comparison with Similar Compounds
Methyl 3-isopropyl-3-phenyloxirane-2-carboxylate can be compared to other similar compounds, such as:
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: Similar in structure but with an ethyl ester group instead of a methyl ester.
2-Methyl-3-phenyloxirane: Lacks the ester functional group, making it less reactive in certain chemical reactions.
Phenylpropenes: Precursors in the synthesis of oxirane compounds, but lack the oxirane ring. The uniqueness of this compound lies in its combination of the oxirane ring and ester functional group, which provides a balance of reactivity and stability, making it versatile for various applications.
Properties
Molecular Formula |
C13H16O3 |
---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
methyl 3-phenyl-3-propan-2-yloxirane-2-carboxylate |
InChI |
InChI=1S/C13H16O3/c1-9(2)13(10-7-5-4-6-8-10)11(16-13)12(14)15-3/h4-9,11H,1-3H3 |
InChI Key |
HLQNWWKCUIKNIL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(C(O1)C(=O)OC)C2=CC=CC=C2 |
Origin of Product |
United States |
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